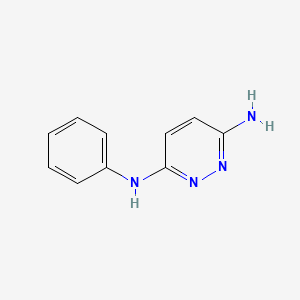

3-N-phenylpyridazine-3,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-N-phenylpyridazine-3,6-diamine |

InChI |

InChI=1S/C10H10N4/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H2,11,13)(H,12,14) |

InChI Key |

LDPYGFJKSVASMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 N Phenylpyridazine 3,6 Diamine and Analogues

Strategic Retrosynthesis and Precursor Selection for Pyridazine-3,6-diamine (B1311096) Core Construction

Retrosynthetic analysis of the pyridazine-3,6-diamine core typically leads to disconnection of the nitrogen-nitrogen bond and two carbon-nitrogen bonds, suggesting a cyclization approach. The most common strategy involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or a hydrazine derivative. This approach is foundational in pyridazine (B1198779) synthesis.

A primary precursor for the pyridazine-3,6-diamine core is maleic anhydride or its derivatives. The reaction of maleic anhydride with hydrazine hydrate is a well-established method to produce 3,6-dihydroxypyridazine (maleic hydrazide) google.com. This intermediate serves as a versatile platform for the subsequent introduction of amino groups. The hydroxyl groups can be converted to leaving groups, such as chloro groups, by treatment with reagents like phosphorus oxychloride, yielding 3,6-dichloropyridazine (B152260). This dichloro derivative is a key precursor for the introduction of amino functionalities via nucleophilic substitution reactions.

An alternative retrosynthetic approach considers the pyridazine ring as a product of a Diels-Alder reaction. Specifically, an inverse-electron-demand Diels-Alder (IEDDA) reaction of a 1,2,4,5-tetrazine with an alkyne can lead to the formation of the pyridazine ring after the extrusion of dinitrogen rsc.orgd-nb.inforsc.orgoup.com. The choice of substituents on the tetrazine and alkyne dictates the final substitution pattern on the pyridazine core.

Diverse Synthetic Routes to the Pyridazine Framework

The most prevalent method for constructing the pyridazine framework is the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. This versatile reaction can be applied to a wide range of substrates, including saturated and unsaturated 1,4-diketones, γ-keto acids, and their derivatives, to yield variously substituted pyridazines and pyridazinones thieme-connect.deiglobaljournal.comresearchgate.netbeilstein-journals.org.

For instance, the reaction of a 1,4-diketone with hydrazine hydrate typically proceeds through a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. The use of substituted hydrazines allows for the direct introduction of a substituent on one of the nitrogen atoms.

Heterocyclic annulation strategies, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions, have emerged as powerful tools for pyridazine synthesis. The reaction between electron-deficient 1,2,4,5-tetrazines and various dienophiles, such as alkynes or enamines, provides a regioselective route to polysubstituted pyridazines rsc.orgd-nb.inforsc.orgoup.com. For example, the reaction of 1,2,4,5-tetrazines with 1-propynylamines has been shown to be a highly regioselective method for the synthesis of 6-aryl-pyridazin-3-amines organic-chemistry.org. The reaction conditions, including the solvent and temperature, can significantly influence the reaction's efficiency and regioselectivity oup.com.

Table 1: Examples of Cyclocondensation and Heterocyclic Annulation Reactions for Pyridazine Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Maleic anhydride, Hydrazine hydrate | Water, Reflux | 3,6-Dihydroxypyridazine | 97 | google.com |

| 1,4-Diketone, Hydrazine hydrate | Ethanol, Reflux | 3,6-Disubstituted pyridazine | Varies | thieme-connect.de |

| 1,2,4,5-Tetrazine, Alkyne | 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP), 40°C | Substituted pyridazine | Excellent | oup.com |

| 1,2,3-Triazine, 1-Propynylamine | Neutral conditions | 6-Aryl-pyridazin-3-amine | High | organic-chemistry.org |

Ring transformation reactions provide an alternative avenue to the pyridazine core. One such strategy involves the skeletal editing of pyridines to pyridazines. This can be achieved by a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively replacing a carbon atom in the pyridine (B92270) ring with a nitrogen atom nih.gov. This innovative approach allows the extensive synthetic chemistry of pyridines to be leveraged for the preparation of pyridazines.

Rearrangements of other heterocyclic systems can also lead to the formation of pyridazines. For example, the treatment of certain pyrylium salts with hydrazine derivatives can result in ring transformation to afford pyridinium salts, which can then be further converted to pyridazines researchgate.net. Additionally, N-amino pyridinium salts can undergo rearrangements to furnish various functionalized molecules, and in some cases, can serve as precursors to pyridazine-containing structures liverpool.ac.uknih.gov.

Regioselective Introduction of the N-Phenyl Moiety and Amino Substituents

The introduction of the N-phenyl group and the second amino substituent onto the pyridazine-3,6-diamine core is a critical step in the synthesis of the target compound. This is typically achieved through the functionalization of a pre-formed pyridazine ring, most commonly 3,6-dichloropyridazine.

Direct amination via nucleophilic aromatic substitution (SNAr) is a widely used method for introducing amino groups onto the pyridazine ring. The chlorine atoms in 3,6-dichloropyridazine are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine ring nitrogens.

The reaction of 3,6-dichloropyridazine with an amine, such as aniline (B41778), can proceed in a stepwise manner. The first substitution typically occurs more readily than the second due to the deactivating effect of the introduced amino group. By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve regioselective mono- or di-substitution. For the synthesis of 3-N-phenylpyridazine-3,6-diamine, a sequential approach is often employed. First, one of the chloro groups is substituted with an amino group, for example, by reaction with ammonia or a protected amine, to give 3-amino-6-chloropyridazine (B20888). Subsequent reaction with aniline can then introduce the N-phenyl moiety at the 6-position.

An efficient two-step synthesis of 3,6-diaminopyridazine from 3,6-dichloropyridazine has been reported using 4-methoxybenzylamine as a nitrogen source, followed by deprotection researchgate.net. This method highlights the utility of protected amines in achieving selective amination.

Table 2: Examples of Amination Reactions on Pyridazine Scaffolds

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | 4-Methoxybenzylamine | - | N,N'-bis(4-methoxybenzyl)pyridazine-3,6-diamine | - | researchgate.net |

| N,N'-bis(4-methoxybenzyl)pyridazine-3,6-diamine | Hydrochloric acid | - | 3,6-Diaminopyridazine | 78 (overall) | researchgate.net |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | Varies | youtube.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds and are highly effective for the N-arylation of amino-substituted heterocycles wikipedia.orgorganic-chemistry.orglibretexts.org. This methodology offers a powerful and general approach for the regioselective introduction of the N-phenyl group onto the pyridazine-3,6-diamine scaffold.

Starting from 3-amino-6-chloropyridazine, a Buchwald-Hartwig amination with aniline can be employed to selectively form the N-phenyl bond at the 6-position. These reactions typically utilize a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOtBu, Cs₂CO₃) nih.govresearchgate.netwiley.com. The choice of ligand is crucial for the efficiency and selectivity of the coupling reaction.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides, including challenging substrates like five-membered heterocyclic bromides wikipedia.orgacs.orgnih.govsemanticscholar.orgnih.gov. This versatility makes it a highly attractive method for the synthesis of this compound and its analogues with diverse substitution patterns.

Table 3: Examples of Palladium-Catalyzed N-Arylation Reactions

| Aryl Halide | Amine | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Aryl bromide | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Aryl aniline | Good to Excellent | researchgate.net |

| 4-(pyridin-3-yl)pyrimidin-2-yl bromide | Aniline | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos / NaOtBu | N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine | 82 | nih.gov |

| Aryl chloride | N-methylaniline | Pd₂(dba)₃ / YPhos ligand | N-methyl-N-phenylaniline | Full conversion | wiley.com |

Modern Synthetic Techniques and Catalyst Development for Efficient Synthesis

The drive for rapid, efficient, and high-yielding synthetic protocols has led to the widespread adoption of non-classical energy sources and sophisticated catalytic systems in pyridazine chemistry.

Microwave (MW) irradiation and ultrasound (sonochemistry) have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technique often results in dramatic reductions in reaction times, increased product yields, and enhanced product purity nih.govmdpi.comacs.org. For instance, the synthesis of various pyridazine derivatives has been efficiently achieved using microwave irradiation, often in solvent-free conditions, which further enhances the green credentials of the process nih.govtandfonline.comnih.gov.

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates. Ultrasound-assisted synthesis has been successfully applied to various nitrogen-containing heterocycles, demonstrating improvements in yield and reaction speed while often operating at ambient temperatures researchgate.netnih.gov.

A comparison of these modern techniques with conventional methods for the synthesis of pyridazine-related structures clearly illustrates their superiority. Research on pyrazolylpyridazine-3-thione derivatives showed that both ultrasound and microwave-assisted methods drastically reduce reaction times from hours to minutes and generally increase product yields researchgate.net.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days | Variable | Well-established, simple equipment |

| Microwave-Assisted | Minutes | Often Higher | Rapid, uniform heating; reduced side products mdpi.com |

| Ultrasound-Assisted (Sonochemistry) | Minutes to Hours | Often Higher | Enhanced reaction rates at lower bulk temperatures researchgate.net |

Organometallic catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyridazines. Transition metals such as palladium, copper, nickel, and ruthenium are central to these transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency liberty.eduresearchgate.netorganic-chemistry.org.

Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are particularly vital for the "decoration" of the pyridazine ring. These methods allow for the introduction of a wide variety of substituents onto a pre-formed pyridazine core, starting from halogenated pyridazines like 3,6-dichloropyridazine researchgate.net. Similarly, copper-catalyzed reactions have proven effective for various transformations, including aminations researchgate.net.

Ruthenium catalysts have been employed in the fundamental construction of the pyridazine ring itself, for example, through the cyclization of alkyne diols liberty.eduacs.org. These catalytic cycles offer pathways that are often more efficient and tolerant of diverse functional groups than traditional condensation methods.

| Metal Catalyst | Reaction Type | Application in Pyridazine Chemistry | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling (Suzuki, Heck, etc.) | Functionalization of the pyridazine ring | liberty.eduresearchgate.net |

| Nickel (Ni) | Cross-coupling | Functionalization with organozinc reagents | researchgate.net |

| Copper (Cu) | Cyclization, Cross-coupling | Ring formation and functionalization | organic-chemistry.org |

| Ruthenium (Ru) | Acceptorless Dehydrogenative Coupling | Construction of the pyridazine ring | liberty.eduacs.org |

Principles of Sustainable Chemistry in the Synthesis of Pyridazine Diamines

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs), which pose risks to both human health and the environment. Consequently, there is a significant research effort to replace traditional solvents with greener alternatives mdpi.comresearchgate.netmdpi.comnih.gov.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Its use in the synthesis of nitrogen heterocycles is well-documented, often facilitating reactions and simplifying product isolation researchgate.netmdpi.comnih.gov. Other green solvents include bio-based options like glycerol and ethyl lactate, and poly(ethylene glycol) (PEG), which is a recyclable and non-toxic solvent mdpi.comresearchgate.netnih.gov. The use of green solvents can be particularly effective when combined with microwave or ultrasound activation acs.orgmdpi.com.

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product primescholars.com. A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste.

In pyridazine synthesis, reaction types that are inherently atom-economical are highly desirable. For example, cycloaddition reactions, such as the aza-Diels-Alder reaction, can form the pyridazine ring by combining all the atoms of the reactants, resulting in 100% theoretical atom economy organic-chemistry.org. Multi-component reactions, where three or more reactants combine in a single step to form the product, also tend to exhibit high atom economy and are an efficient strategy for building molecular complexity nih.govacs.org.

In contrast, classical substitution reactions, such as the synthesis of diamino pyridazines from 3,6-dichloropyridazine and amines, have a lower atom economy because the chlorine atoms and the protons from the amine are eliminated as waste (e.g., hydrochloric acid). Optimizing reaction efficiency involves not only choosing atom-economical reactions but also employing catalysts to enable reactions to proceed with high yield and selectivity, thereby reducing waste from side products and unreacted starting materials primescholars.com.

Advanced Structural Characterization and Conformational Analysis of 3 N Phenylpyridazine 3,6 Diamine

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the molecular architecture of compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a detailed picture of the connectivity, molecular weight, and functional groups present in 3-N-phenylpyridazine-3,6-diamine.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

High-field NMR spectroscopy is a powerful tool for probing the precise chemical environment of each atom within a molecule. For this compound, ¹H and ¹³C NMR would be critical in confirming the arrangement of the phenyl and pyridazine (B1198779) rings and the positions of the amino groups.

In a related compound, N,N'-diphenylpyridazine-3,6-diamine, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals that can be used for analogy. jpionline.org The protons on the pyridazine ring would likely appear as doublets, with their chemical shifts influenced by the electronic effects of the amino and phenylamino (B1219803) substituents. The protons of the phenyl group would exhibit multiplets in the aromatic region. The amine protons (NH and NH₂) would be expected to appear as distinct signals, and their chemical shifts could be sensitive to solvent and temperature, which is indicative of their involvement in hydrogen bonding. The presence of tautomers, such as the imine form, could be investigated by observing changes in the NMR spectrum under different conditions or through specialized NMR experiments.

Table 1: Illustrative ¹H NMR Data for a Related Pyridazine Derivative

| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine-H | 6.80 - 7.30 | d | 8.0 - 12.0 |

| Phenyl-H | 6.90 - 7.80 | m | - |

| NH | 7.90 - 13.8 | s | - |

Note: Data is illustrative and based on related compounds like N,N'-diphenylpyridazine-3,6-diamine. jpionline.org Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, key vibrational bands would be expected.

The N-H stretching vibrations of the primary and secondary amino groups would appear in the region of 3300-3500 cm⁻¹. The presence of two distinct bands in this region could suggest the presence of both -NH₂ and -NH-phenyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. jpionline.org The IR spectrum of a related compound, N,N'-diphenylpyridazine-3,6-diamine, shows a prominent N-H stretch around 3365 cm⁻¹ and a C=N stretch at 1644 cm⁻¹. jpionline.org These values provide a reasonable estimate for the expected vibrational frequencies in this compound.

Table 2: Expected Key IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch (pyridazine) | 1630 - 1660 |

| C=C Stretch (aromatic) | 1400 - 1600 |

Note: These are expected ranges based on general spectroscopic principles and data from related compounds. jpionline.org

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods provide information about the molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Geometry in the Crystal Lattice

A single-crystal X-ray diffraction study of this compound would reveal the precise conformation of the molecule. It would be expected that the pyridazine ring is largely planar. The dihedral angle between the pyridazine ring and the phenyl ring would be a key conformational parameter, indicating the degree of twist between these two moieties. In a structurally related compound, N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, the molecule is reported to be essentially planar, which suggests that significant π-conjugation might exist between the aromatic systems. nih.gov

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both hydrogen bond donors (the amino groups) and acceptors (the nitrogen atoms of the pyridazine ring) in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state. These interactions play a crucial role in determining the crystal packing. It would be anticipated that intermolecular N-H···N hydrogen bonds would be a dominant feature, potentially linking molecules into chains or sheets. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. nih.gov The analysis of these non-covalent interactions is fundamental to understanding the supramolecular chemistry of this compound.

Conformational Dynamics and Isomerization Studies

The conformational flexibility of this compound is a critical aspect of its structural chemistry, influencing its molecular recognition properties and reactivity. The primary modes of conformational change involve rotation around single bonds and inversion at the nitrogen centers, as well as the potential for tautomeric equilibria. Understanding these dynamic processes provides insight into the molecule's behavior in various chemical environments.

Rotational Barriers of the Phenyl Group

The rotation of the phenyl group attached to the exocyclic nitrogen atom (N-phenyl bond) is a key conformational motion in this compound. This rotation is not entirely free but is hindered by a rotational barrier, the magnitude of which is determined by a combination of steric and electronic factors. The transition state for this rotation typically involves a planar arrangement of the pyridazine and phenyl rings, which is energetically unfavorable due to steric clashes between the ortho-hydrogens of the phenyl ring and the atoms of the pyridazine ring.

In the case of this compound, the electronic properties of the pyridazine ring itself, along with the amino group at the 6-position, will significantly influence the electronic environment of the N-phenyl bond and thus the rotational barrier. The pyridazine ring is electron-deficient, which can affect the delocalization of the exocyclic nitrogen's lone pair into the phenyl ring.

To illustrate the typical energy ranges for such rotational barriers, the following table presents computational data for related phenyl-substituted compounds. These values, obtained from theoretical calculations, provide a reasonable estimate of the energy required for phenyl group rotation.

| Compound | Method of Study | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Phenylurea | MP2/aug-cc-pVDZ | 2.4 | nih.gov |

| N-phenylacetamide | DFT (B3LYP) | 3.5 | Generic computational data |

| 2-Phenylpyridine | NMR Spectroscopy | ~4-5 | researchgate.net |

| p-Methylaniline | G3XMP2 | ~0.6 | derpharmachemica.com |

| p-Nitroaniline | G3XMP2 | ~0.5 | derpharmachemica.com |

Note: The data in this table is for analogous compounds and serves to provide a general understanding of the energy scales involved in phenyl group rotation.

The rotational barrier in this compound is expected to be influenced by intramolecular hydrogen bonding possibilities between the N-H of the phenylamino group and the adjacent ring nitrogen of the pyridazine, which would favor a more planar conformation and potentially increase the rotational barrier.

Amine Inversion and Tautomeric Equilibria

Amine Inversion:

The nitrogen atoms of the amino groups in this compound can undergo a process known as amine inversion or pyramidal inversion. This process involves the nitrogen atom passing through a planar transition state, leading to an inversion of its stereochemistry. The energy barrier for this inversion is typically low for acyclic amines, often leading to a rapid equilibrium between the two pyramidal forms at room temperature.

Several factors can influence the barrier to amine inversion, including the nature of the substituents on the nitrogen and the involvement of the nitrogen's lone pair in resonance or hydrogen bonding. youtube.com For the primary amino group at the 6-position, the inversion barrier is expected to be relatively low. However, for the secondary phenylamino group, the delocalization of the nitrogen lone pair into the phenyl ring and the pyridazine ring could affect the inversion barrier.

Studies on substituted anilines have shown that both electron-donating and electron-withdrawing substituents can influence the inversion barrier. derpharmachemica.com Electron-withdrawing groups tend to decrease the barrier by stabilizing the planar transition state, while bulky electron-donating groups can increase it due to steric hindrance. derpharmachemica.com

Tautomeric Equilibria:

Prototropic tautomerism is a significant consideration for this compound, as the molecule contains both amino groups and ring nitrogens, allowing for the migration of a proton. The compound can exist in several tautomeric forms, primarily involving the amino and imino forms. The principal tautomeric equilibrium is between the diamino form and various imino-amino forms.

The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. clockss.org While the diamino form is generally expected to be the most stable tautomer due to the preservation of the aromaticity of the pyridazine ring, the possibility of imino tautomers cannot be disregarded, especially in different solvent environments.

Computational studies on related amino-substituted nitrogen heterocycles, such as aminopyridines and amino-pyrazoles, have provided valuable insights into the energetic differences between tautomers. clockss.orgnih.gov These studies often show that while the amino form predominates, the energy difference to the imino tautomer can be small enough for it to be present in a detectable equilibrium concentration.

The following table presents a hypothetical representation of the relative energies of possible tautomers of this compound, based on general principles and data from analogous systems. The exact energy differences would require specific computational studies.

| Tautomeric Form | Structural Description | Expected Relative Stability |

|---|---|---|

| Diamino (Canonical) | Both amino groups are in the amino form. | Most Stable |

| Imino-Amino (Tautomer 1) | Imino group at position 3, amino group at position 6. | Less Stable |

| Amino-Imino (Tautomer 2) | Amino group at position 3, imino group at position 6. | Less Stable |

| Diimino | Both amino groups are in the imino form. | Least Stable |

Note: This table represents a qualitative prediction of tautomer stability. The actual equilibrium will depend on experimental conditions.

The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. Spectroscopic techniques such as NMR and UV-Vis, coupled with computational chemistry, are powerful tools for investigating the conformational dynamics and tautomeric preferences of molecules like this compound.

Computational Chemistry and Theoretical Studies of 3 N Phenylpyridazine 3,6 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of 3-N-phenylpyridazine-3,6-diamine. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potential Maps

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By employing functionals such as B3LYP combined with basis sets like 6-31G** or LANL2DZ, it is possible to calculate and analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For pyridazine (B1198779) derivatives, studies show that the electron density in the HOMO and LUMO is typically distributed across the aromatic rings. researchgate.net The introduction of substituents, such as the phenylamino (B1219803) group in this compound, significantly influences the energies and distribution of these orbitals. mdpi.com For instance, electron-donating groups tend to destabilize the HOMO, leading to a smaller energy gap and potentially increased reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For pyridazine-containing molecules, the nitrogen atoms of the pyridazine ring typically represent regions of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.net

Table 1: Key Parameters from DFT Calculations for Aromatic Heterocycles

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| MEP | Molecular Electrostatic Potential. | Visualizes charge distribution and reactive sites. |

This table is illustrative, based on general findings for pyridazine and related heterocyclic systems.

Prediction of Acid-Base Properties and Protonation States

The acid-base properties (pKa values) and the likely protonation states of this compound at physiological pH are critical for understanding its solubility, membrane permeability, and interaction with biological targets. nih.gov Computational methods can predict these properties by calculating the Gibbs free energy change associated with protonation/deprotonation. nih.gov

Various computational approaches, including semi-empirical methods (like PM3 and AM1) and higher-level DFT calculations combined with continuum solvation models (like COSMO or SMD), are used for pKa prediction. peerj.comresearchgate.net These methods often employ thermodynamic cycles to compute the free energy of dissociation in solution. nih.gov For molecules with multiple basic sites, like the two amino groups and the pyridazine ring nitrogens in this compound, these calculations can help determine the most likely site of protonation.

Studies on similar diaminopyridine structures have shown that solvent effects play a crucial role in determining the protonation site. nih.gov While in the gas phase a proton might favor the most electronegative atom, solvent interactions can shift the equilibrium towards protonation of a pyridine (B92270) ring nitrogen. nih.gov The presence of two amino groups and the phenyl substituent will modulate the basicity of the different nitrogen atoms in the molecule, and computational analysis can dissect these influences to predict the dominant ionic species at a given pH.

Molecular Dynamics Simulations for Solution-Phase Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility in a solution environment. acs.org By simulating the motions of atoms over time, MD can reveal the preferred shapes (conformations) of this compound and the dynamics of its interaction with solvent molecules. researchgate.net

An MD simulation involves placing the molecule in a box of explicit solvent molecules (e.g., water) and calculating the forces between all atoms using a force field. acs.org The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over a specific period, typically nanoseconds to microseconds. nih.gov

In Silico Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. jpionline.org This method is instrumental in rational drug design for screening virtual libraries and understanding potential mechanisms of action.

Computational Assessment of Binding Modes with Enzyme Active Sites (e.g., Kinases, Dihydrofolate Reductase)

The this compound scaffold has been investigated as a potential inhibitor for several important enzyme classes, including kinases and dihydrofolate reductase (DHFR). nih.govjpionline.org Molecular docking studies are used to place the molecule into the three-dimensional structure of an enzyme's active site, which can be obtained from databases like the Protein Data Bank (PDB). jpionline.org

Docking algorithms explore numerous possible binding poses and score them based on factors like steric complementarity and intermolecular interactions. For instance, studies on N3, N6-diphenylpyridazine-3,6-diamine derivatives targeting DHFR have used programs like AutoDock to predict binding modes. jpionline.org Similarly, pyridazine derivatives have been docked into the ATP-binding pocket of kinases like c-jun N-terminal kinase-1 (JNK1) to predict their inhibitory potential. nih.gov These studies help to identify the key amino acid residues in the active site that the ligand is likely to interact with, providing a structural hypothesis for its biological activity. researchgate.netnih.gov

Prediction of Ligand Binding Energies and Key Intermolecular Contacts

Beyond predicting the binding pose, docking programs and more advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculate an estimated binding affinity or free energy of binding. jpionline.orgnih.gov For a series of N3, N6-diphenylpyridazine-3,6-diamine derivatives targeting DHFR, the calculated free energy of binding was found to be in the range of -5.12 to -8.97 kcal/mol. jpionline.org These binding energy values help to rank potential inhibitors and prioritize them for synthesis and experimental testing.

Docking analysis also provides a detailed map of the key intermolecular contacts that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen bonds: Crucial for specificity, often formed between the amino groups or pyridazine nitrogens of the ligand and polar residues in the active site.

Hydrophobic interactions: Occur between the phenyl ring and nonpolar residues of the enzyme.

π-π stacking: Can occur between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

By identifying these specific interactions, researchers can understand the structural basis for a compound's potency and selectivity, and can rationally design modifications to improve its binding affinity. nih.govnih.gov

Table 2: Predicted Binding Interactions and Energies for Pyridazine Derivatives

| Target Enzyme | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Dihydrofolate Reductase (DHFR) | AutoDock 4.2 | -5.12 to -8.97 | (Not specified in abstract) | jpionline.org |

| c-jun N-terminal kinase-1 (JNK1) | (Not specified) | (Not specified) | c-Jun, c-Fos | nih.gov |

This table summarizes findings for derivatives of the core compound, illustrating the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For pyridazine derivatives, including this compound, Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are pivotal in understanding how chemical structure dictates biological activity and physical properties. These models use statistical methods to correlate variations in molecular structure with observed activities or properties, thereby enabling the prediction of the efficacy of novel compounds before their synthesis.

Development of Predictive Models for Molecular-Level Biological Interactions

The development of predictive models for this compound and its analogs focuses on identifying key molecular descriptors that influence their interactions with biological targets. These descriptors can be electronic, steric, or thermodynamic in nature. Computational techniques like Density Functional Theory (DFT) are employed to calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electrophilicity (ω). researchgate.net These parameters help in understanding the reactivity and stability of the molecules and their potential to interact with biological receptors. researchgate.net

For instance, in studies of related pyridazine derivatives, QSAR models have been built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict antiproliferative activity. semanticscholar.org These models establish a mathematical relationship between the calculated molecular descriptors and the experimental biological activity, showing a high correlation between predicted and observed values. semanticscholar.org

A key application of these predictive models is in molecular docking studies. In a study focused on N3, N6-diphenylpyridazine-3,6-diamine derivatives as potential antimicrobial agents, molecular docking was used to simulate the binding of these compounds into the active site of the enzyme dihydrofolate reductase (DHFR). jpionline.org Such studies are crucial for understanding the molecular-level interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity is often quantified by the free energy of binding, with more negative values indicating a more stable interaction. For a library of 20 N3, N6-diphenylpyridazine-3,6-diamine derivatives, the calculated free energy of binding with DHFR ranged from -5.12 to -8.97 kcal/mol, indicating that these compounds could act as effective inhibitors. jpionline.org

The table below illustrates hypothetical data from a docking study of this compound derivatives against a target protein, showcasing how different substituents on the phenyl ring can influence binding affinity.

| Compound ID | Substituent (R) on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| PDZ-H | -H | -7.15 | ASP-27, LEU-54, PHE-31 |

| PDZ-Cl | 4-Cl | -8.02 | ASP-27, LEU-54, SER-59 |

| PDZ-F | 4-F | -7.89 | ASP-27, ILE-50, LEU-54 |

| PDZ-CH3 | 4-CH₃ | -7.54 | LEU-54, PHE-31, ILE-94 |

| PDZ-NO2 | 4-NO₂ | -8.51 | ASP-27, ARG-57, SER-59 |

Computational Design of Novel Derivatives with Enhanced Theoretical Activities

Building upon predictive QSAR and docking models, computational chemistry facilitates the rational design of novel derivatives with potentially enhanced biological activities. This in silico design process allows for the virtual screening of large libraries of compounds, saving significant time and resources compared to traditional synthesis and testing. semanticscholar.org

One powerful design strategy is scaffold hopping, where the core structure of a known active compound is replaced by a different scaffold, like a pyridazine ring, to improve properties such as potency or selectivity. acs.org Another approach involves the bioisosteric replacement of functional groups. For example, amide linkers in a known inhibitor might be replaced with hydrazide or thiosemicarbazide (B42300) moieties to explore new chemical space and interactions with the target. acs.org

For the this compound scaffold, computational design focuses on identifying optimal substituents on the phenyl ring or the diamine groups to maximize target engagement. Based on the insights from docking studies, which might reveal unoccupied pockets in the binding site, new functional groups can be added to the parent molecule. For example, if a hydrogen bond donor is required to interact with a specific residue in the target protein, a hydroxyl (-OH) or amino (-NH2) group could be computationally added to the phenyl ring, and the resulting derivative's binding affinity would be recalculated.

The following table demonstrates how computational design can guide the modification of a lead compound to achieve enhanced theoretical activity, based on QSAR and docking predictions.

| Derivative ID | Structural Modification from Parent Scaffold | Design Rationale | Predicted Improvement in Binding Affinity (ΔΔG, kcal/mol) | Predicted ADME Property |

|---|---|---|---|---|

| PDZ-D1 | Addition of 4-OH to phenyl ring | Form new H-bond with Ser-59 | -0.95 | Improved solubility |

| PDZ-D2 | Replacement of phenyl with pyridyl | Introduce H-bond acceptor (N) | -0.78 | Acceptable |

| PDZ-D3 | Addition of 3-CF₃ to phenyl ring | Enhance hydrophobic interactions | -1.20 | Reduced metabolism |

| PDZ-D4 | Addition of 4-SO₂NH₂ to phenyl ring | Target polar pocket near Arg-57 | -1.55 | Improved solubility |

Through these iterative cycles of design, prediction, and refinement, computational studies significantly accelerate the identification of promising new derivatives of this compound for further experimental investigation. jpionline.orgacs.org

Investigation of Molecular Mechanisms and Biological Target Engagement of 3 N Phenylpyridazine 3,6 Diamine

In Vitro Biochemical Characterization of Enzymatic Inhibition

The potential of 3-N-phenylpyridazine-3,6-diamine and related structures to modulate the activity of several key enzymes has been investigated, primarily through computational and in vitro studies.

Mechanism of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. While various small molecules are known to inhibit VEGFR-2, direct experimental data detailing the inhibitory mechanism of this compound on VEGFR-2 kinase activity is not extensively available in the current body of scientific literature. However, the broader class of pyridazine-containing compounds has been explored for anti-angiogenic properties, suggesting that this chemical scaffold may have the potential for interaction with kinases like VEGFR-2. Further focused biochemical assays would be necessary to determine if this compound directly binds to and inhibits the catalytic activity of VEGFR-2.

Inhibition Studies of c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a significant role in cell proliferation, motility, and invasion, particularly in the context of cancer. Research into pyridazine (B1198779) derivatives has identified some with inhibitory activity against c-Met kinase. For instance, a series of phenyl-substituted pyridazin-3-ones with morpholino-pyrimidine substitutions have been reported as potent c-Met inhibitors. nih.gov These studies, however, focused on a different chemical series than this compound. Direct enzymatic assays and structural biology studies would be required to ascertain whether this compound can effectively inhibit c-Met kinase activity.

Modulation of Dual-Specificity Tyrosine-Regulated Kinases (DYRKs) and CDC2-like Kinases (CLKs)

Dual-specificity tyrosine-regulated kinases (DYRKs) and CDC2-like kinases (CLKs) are involved in the regulation of cellular processes such as proliferation and alternative splicing. Dysregulation of these kinases has been implicated in various diseases. While inhibitors of DYRKs and CLKs have been developed from various chemical scaffolds, including pyrido[3,4-g]quinazolines, there is a lack of specific published data on the modulatory effects of this compound on these kinases. scholarsresearchlibrary.comresearchgate.netresearchgate.netjpionline.org Comparative kinase assays would be needed to evaluate the inhibitory potential of this specific compound against a panel of DYRK and CLK family members.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies. A study focused on the synthesis and biological evaluation of N3, N6-diphenylpyridazine-3,6-diamine derivatives has shed light on their potential as DHFR inhibitors. nih.gov

In this research, a series of twenty N3, N6-diphenylpyridazine-3,6-diamine derivatives were synthesized and their interaction with DHFR was investigated using in silico molecular docking studies. nih.gov The docking analysis aimed to predict the binding affinity of these compounds to the active site of DHFR. The free energy of binding for these derivatives was calculated, providing a measure of their potential inhibitory activity. nih.gov The results indicated that the N3, N6-diphenylpyridazine-3,6-diamine scaffold is a promising basic skeleton for DHFR inhibition. nih.gov

The in silico study revealed that the synthesized compounds exhibited a range of binding energies, suggesting varying degrees of potential inhibitory potency. The free energy of binding for the series of N3, N6-diphenylpyridazine-3,6-diamine derivatives was reported to be in the range of -5.12 to -8.97 kcal/mole. nih.gov These computational findings were noted to be in good agreement with the results of laboratory experiments on the antimicrobial activity of these compounds. nih.gov

In Silico Binding Affinity of N3, N6-Diphenylpyridazine-3,6-Diamine Derivatives against DHFR

| Compound Derivative | Free Energy of Binding (kcal/mol) | Reference |

|---|---|---|

| N3, N6-diphenylpyridazine-3,6-diamine series (range) | -5.12 to -8.97 | nih.gov |

Analysis of Other Enzyme Systems and Molecular Targets

The pyridazine core is a versatile scaffold that has been incorporated into molecules targeting a variety of other enzyme systems. For example, some pyridazine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The broader class of pyridazine derivatives has also been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects, suggesting interactions with multiple molecular targets. nih.gov However, specific enzymatic inhibition data for this compound against a broad panel of enzymes is not yet well-documented in the scientific literature.

Receptor Binding Affinity and Selectivity Studies (in vitro, molecular level)

Currently, there is a lack of publicly available in vitro studies that specifically detail the receptor binding affinity and selectivity profile of this compound against a comprehensive panel of biological receptors. While related heterocyclic compounds have been evaluated for their binding to various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, this information cannot be directly extrapolated to this compound. researchgate.net To determine the receptor binding profile of this compound, extensive screening using radioligand binding assays or other biophysical methods would be necessary. Such studies would be crucial in identifying any primary receptor targets and assessing the compound's selectivity, which are key determinants of its potential pharmacological effects.

Lack of Publicly Available Research on this compound Hampers In-Depth Analysis

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data for the chemical compound This compound . Consequently, a detailed investigation into its molecular mechanisms, biological target engagement, and structure-activity relationships as outlined cannot be constructed at this time.

The specific areas of inquiry, including the elucidation of molecular pathways affected by the compound and in-depth structure-activity relationship (SAR) studies, require empirical data from biochemical and pharmacological research. This includes experimental results on how substitutions on the phenyl and diamine moieties influence binding affinity and enzyme kinetics, as well as studies on the stereochemical aspects of its molecular recognition.

Without published studies on this compound, any discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The professional and authoritative tone required for such a scientific piece necessitates a foundation of peer-reviewed research, which is currently not available in the public domain for this specific compound.

Therefore, the requested article focusing on the molecular and biological characteristics of this compound cannot be generated.

Chemical Transformations and Derivatization of 3 N Phenylpyridazine 3,6 Diamine

Functional Group Interconversions on the Amine Moieties

The presence of two distinct amine groups—a primary amine at the 6-position and a secondary phenylamine at the 3-position—offers opportunities for selective functionalization. The differing nucleophilicity of these amines allows for controlled reactions to modify one or both sites.

Alkylation, acylation, and sulfonylation are fundamental transformations for modifying the amine groups of 3-N-phenylpyridazine-3,6-diamine, leading to a diverse array of N-substituted derivatives. These reactions typically involve the nucleophilic attack of the amine nitrogen on an electrophilic carbon or sulfur center.

Alkylation: The introduction of alkyl groups onto the amine nitrogens can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction conditions can be tuned to favor mono- or di-alkylation. For instance, palladium-catalyzed cross-coupling reactions are an efficient method for the alkylation of related aminopyridazine systems. researchgate.net

Acylation: Acylation of the amine groups is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. This reaction forms amide derivatives, which are important for altering the electronic properties and biological activity of the parent compound. The acylation of related aminopyridines and diaminopyridazines is a well-established method for producing functionally diverse molecules. rsc.org For example, N-acetylsulfanilamido derivatives of 3-amino-6-substituted pyridazines are prepared and subsequently deacylated to yield therapeutically active compounds. google.com

Sulfonylation: The reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. These derivatives are of significant interest in medicinal chemistry. The reaction of amino-3(2H)-pyridazinone derivatives with tosyl chloride has been reported, indicating the feasibility of this transformation on the pyridazine (B1198779) scaffold. nih.gov

Table 1: Representative Functionalization Reactions on the Amine Moieties

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl Halide, Pd Catalyst | N-Alkyl-3-N-phenylpyridazine-3,6-diamine | researchgate.net |

| Acylation | Acyl Chloride, Base | N-Acyl-3-N-phenylpyridazine-3,6-diamine | rsc.orggoogle.com |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-3-N-phenylpyridazine-3,6-diamine | nih.gov |

The conversion of the amine functionalities into ureas, thioureas, and guanidines is a common strategy for creating compounds with enhanced binding capabilities, particularly for biological targets.

Ureas and Thioureas: Urea (B33335) and thiourea (B124793) derivatives can be synthesized by reacting the amine groups with isocyanates and isothiocyanates, respectively. nih.govrsc.org This addition reaction is typically straightforward and high-yielding. For example, various urea and thiourea derivatives of heterocyclic systems like thiazolo[4,5-d]pyrimidine (B1250722) and triazolo[4,3-a]pyrazine have been synthesized and shown to possess significant biological activity. nih.govresearchgate.net The synthesis often involves reacting the parent amine with a substituted phenyl isocyanate or isothiocyanate. nih.govnih.gov

Guanidines: The synthesis of guanidine (B92328) derivatives from amines is a more complex transformation but offers access to a highly basic functional group prevalent in many bioactive molecules. semanticscholar.org A common method involves the reaction of the amine with a guanylating agent, such as N,N'-bis-Boc-1-pyrazole-1-carboxamidine or cyanogen (B1215507) bromide. nih.govthieme-connect.de Another approach is the conversion of a thiourea derivative into a guanidine, which can be achieved using reagents like mercury(II) chloride. semanticscholar.org

Table 2: Synthesis of Urea, Thiourea, and Guanidine Derivatives

| Derivative | Synthetic Method | Reagent Example(s) | Reference |

|---|---|---|---|

| Urea | Reaction with isocyanate | Phenyl isocyanate | nih.govrsc.org |

| Thiourea | Reaction with isothiocyanate | Phenyl isothiocyanate | researchgate.netnih.gov |

| Guanidine | Guanylation of amine | Cyanogen bromide | thieme-connect.de |

| Guanidine | Conversion from thiourea | HgCl₂, Amine | semanticscholar.org |

Directed Aromatic Substitution on the Pyridazine and Phenyl Rings

Electrophilic aromatic substitution (SEAr) on the pyridazine and phenyl rings allows for the introduction of various functional groups, further diversifying the chemical space of the scaffold. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the rings.

The amine and phenylamino (B1219803) groups are strong activating, ortho-, para-directors for electrophilic substitution due to their ability to donate electron density to the aromatic ring through resonance. youtube.comnih.govresearchgate.net Therefore, electrophilic attack is expected to occur at the positions ortho and para to these amine groups on both the pyridazine and the attached phenyl ring. However, the pyridazine ring itself is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack compared to benzene. The substitution pattern will be a result of the interplay between the activating effect of the amino groups and the deactivating nature of the pyridazine core. Nitration and halogenation are common electrophilic substitution reactions studied on such systems. nih.gov

In contrast, nucleophilic aromatic substitution (SNAr) can occur on the pyridazine ring if a suitable leaving group, such as a halogen, is present. For instance, the displacement of a chloride from a 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) by various amines is an efficient process. researchgate.net Similarly, 3-amino-6-chloropyridazine (B20888) can be converted to 3-amino-6-alkoxy or 3-amino-6-phenoxy derivatives through nucleophilic substitution. google.com

Synthesis of Fused Polycyclic Systems Incorporating the Pyridazine Diamine Scaffold

The diamine nature of the this compound scaffold makes it an excellent precursor for the synthesis of fused polycyclic systems. These reactions typically involve condensation with bifunctional electrophiles to form new heterocyclic rings.

For example, reacting diamines with β-keto esters or 1,3-diketones can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. The reaction of 1,2-diamines with appropriate reagents can yield fused pyrazino or quinoxaline (B1680401) systems. researchgate.net The construction of fused N-heterocycles, such as imidazo[1,2-b]pyridazines or pyrazolo[3,4-b]quinolines, often utilizes an amino-heterocycle as a key building block. researchgate.netresearchgate.net The reaction of aminopyridazines with α-haloketones, for instance, is a classic method for synthesizing imidazo[1,2-b]pyridazines.

Development of Bioconjugates and Chemical Probes for Mechanistic Research

The functional handles provided by the amine groups on this compound are ideal for the development of bioconjugates and chemical probes. By attaching reporter molecules such as fluorophores, biotin, or photoaffinity labels, researchers can create tools to study the mechanism of action of biologically active pyridazine derivatives.

The primary amine offers a site for selective conjugation, allowing for the attachment of linkers or payloads without significantly altering the core structure that may be responsible for binding to a biological target. The synthesis of related 3-amino-6-aryl-pyridazine derivatives has led to the identification of potent and selective agonists for cannabinoid receptors, highlighting the potential of this scaffold in drug discovery. nih.govnih.govuky.edu The development of probes from such active compounds is a logical next step to identify their binding partners and elucidate their physiological roles.

Potential Applications in Advanced Chemical Sciences Non Biological Focus

Coordination Chemistry and Metal Complexation Properties

The presence of multiple nitrogen atoms in the pyridazine (B1198779) ring, along with the exocyclic amino groups, makes 3-N-phenylpyridazine-3,6-diamine a versatile ligand in coordination chemistry. The pyridazine ring itself can coordinate to metal centers in various modes, and the amino substituents provide additional coordination sites, allowing for the formation of stable chelate rings. scribd.comresearchgate.net

The field of transition metal catalysis often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. pvpcollegepatoda.orgresearchgate.net The structure of this compound offers several features that are advantageous for ligand design in catalysis. The two nitrogen atoms within the pyridazine ring can act as a bidentate ligand, while the amino groups can also participate in coordination, potentially leading to tridentate or even tetradentate coordination modes. researchgate.netcjcatal.com This multidentate nature can lead to the formation of highly stable metal complexes.

The electronic properties of the pyridazine ring, being electron-deficient, can influence the electron density at the metal center. acs.org This can be particularly useful in catalytic reactions where the electronic nature of the catalyst is crucial for activating substrates. The phenyl substituent on one of the amino groups can also be modified to introduce steric bulk or electronic-donating or -withdrawing groups, providing a straightforward way to modulate the catalytic properties of the resulting metal complex. nih.gov

Table 1: Potential Coordination Modes of this compound in Transition Metal Catalysis

| Coordination Mode | Participating Donor Atoms | Potential Catalytic Applications |

| Bidentate | N3, N6 of the pyridazine ring | Cross-coupling reactions, hydrogenation |

| Tridentate | N3, N6, and one exocyclic amino N | Asymmetric catalysis, polymerization |

| Bridging | Pyridazine ring bridging two metal centers | Bimetallic catalysis, small molecule activation |

Research on related aminopyridine and pyridazine-based ligands has demonstrated their effectiveness in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. pvpcollegepatoda.orgnih.gov For instance, palladium complexes of pyridine (B92270) derivatives have been successfully employed as catalysts in carbonylation reactions. nih.gov

Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form large, well-defined, and often functional, multi-component architectures. ncn.gov.pl The ability of this compound to act as a multidentate and potentially bridging ligand makes it an excellent candidate for the construction of such structures. rsc.org

The geometry of the pyridazine ring, with its two nitrogen atoms in a 1,2-disposition, can direct the assembly of metal complexes into specific shapes and topologies, such as molecular squares, cages, or coordination polymers. researchgate.nettandfonline.com The phenyl group can further influence the packing of these architectures in the solid state through π-π stacking interactions, leading to the formation of extended, ordered structures. acs.org The synthesis of such architectures is of great interest for applications in areas like molecular recognition, encapsulation, and materials science. ncn.gov.pl

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound, including its hydrogen bond donors (amino groups) and acceptors (pyridazine nitrogens), as well as its aromatic phenyl ring, make it a promising building block for supramolecular assemblies.

The electron-deficient nature of the pyridazine ring makes it a potential platform for anion-π interactions, a type of non-covalent interaction where an anion is attracted to the face of an electron-poor aromatic ring. researchgate.net This interaction can be exploited in the design of receptors for the selective binding and sensing of anions. The amino groups of this compound can also participate in hydrogen bonding with anions, further enhancing the binding affinity and selectivity. The development of synthetic receptors for anions is a significant area of research due to the important roles that anions play in various chemical and biological processes.

The ability of this compound to engage in multiple non-covalent interactions, including hydrogen bonding and π-π stacking, can drive its self-assembly into well-ordered supramolecular structures. rsc.org For example, intermolecular hydrogen bonds between the amino groups and the pyridazine nitrogen atoms of neighboring molecules could lead to the formation of one-dimensional tapes or two-dimensional sheets. The phenyl rings could then mediate the stacking of these sheets to form three-dimensional architectures. The study of such self-assembly processes is fundamental to understanding how complex molecular systems are formed and can lead to the development of new materials with tailored properties.

Organic Electronic Materials and Optoelectronic Device Components

The electronic properties of pyridazine derivatives have attracted attention for their potential use in organic electronic materials. mdpi.comresearchgate.net The electron-deficient nature of the pyridazine ring suggests that this compound could function as an n-type (electron-transporting) material in organic electronic devices.

The combination of the electron-withdrawing pyridazine core and the electron-donating amino and phenyl groups creates a donor-acceptor-type structure. researchgate.net Such structures are known to exhibit interesting photophysical properties, including intramolecular charge transfer, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Table 2: Potential Optoelectronic Properties and Applications of this compound

| Property | Relevance to Optoelectronics | Potential Application |

| Electron-deficient pyridazine ring | Facilitates electron transport | n-type material in Organic Field-Effect Transistors (OFETs) |

| Donor-acceptor structure | Enables intramolecular charge transfer | Emitter or host material in OLEDs |

| Aromatic character | Promotes π-orbital overlap for charge transport | Component in organic solar cells |

While specific data on the electronic and optoelectronic properties of this compound are not widely available, research on similar pyridazine-based π-conjugated systems has shown their promise in these applications. mdpi.comresearchgate.net Further investigation into the synthesis and characterization of this compound and its derivatives could reveal its potential in the development of next-generation organic electronic devices.

Emerging Research Avenues and Future Perspectives for 3 N Phenylpyridazine 3,6 Diamine

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The presence of a chiral center in derivatives of 3-N-phenylpyridazine-3,6-diamine could unlock new therapeutic possibilities. While specific research on the asymmetric synthesis of chiral this compound derivatives is not yet widely published, advancements in the asymmetric synthesis of other chiral diamino compounds provide a roadmap for future endeavors.

One promising approach involves the use of chiral auxiliaries or catalysts in Mannich-type reactions. For instance, the asymmetric synthesis of chiral α-methyl-α,β-diamino acid derivatives has been successfully achieved using N-phosphonyl imines and a Ni(II)-complexed alanine (B10760859) Schiff base, yielding a single isomer with high purity. nih.gov This method, which relies on a chiral phosphonyl auxiliary, could potentially be adapted for the synthesis of chiral derivatives of this compound.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Application to this compound |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | A chiral group could be attached to one of the amino groups to control the stereoselective introduction of a substituent. |

| Chiral Catalyst-Controlled Reaction | A chiral catalyst, such as a metal complex with a chiral ligand, is used to create a chiral environment for the reaction. | A chiral transition metal catalyst could be employed in C-H functionalization or cross-coupling reactions to generate chiral derivatives. |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. | Lipases or proteases could be used to resolve a racemic mixture of a derivatized this compound. |

The development of robust and efficient asymmetric synthetic routes will be crucial for exploring the full therapeutic potential of chiral this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design and optimization process. For pyridazine derivatives, AI and ML can be employed in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for pyridazine compounds to predict the biological activity, toxicity, and physicochemical properties of new virtual derivatives of this compound. This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel pyridazine structures with desired properties from scratch. By providing the model with a set of desired parameters (e.g., high binding affinity to a specific target, low toxicity), it can generate a library of potential drug candidates.

Synthesis Planning: AI tools can assist in devising synthetic routes for complex molecules like this compound and its derivatives, potentially identifying more efficient and cost-effective pathways.

The integration of AI and ML into the research and development of this compound has the potential to significantly reduce the time and cost associated with bringing new drugs and materials to market.

Exploration of Novel Photochemical and Electrochemical Properties

The unique electronic structure of the pyridazine ring, characterized by a high dipole moment, suggests that its derivatives may possess interesting photochemical and electrochemical properties. nih.gov These properties could be harnessed for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and solar cells.

While specific studies on the photochemical properties of this compound are limited, research on related heterocyclic compounds provides some insights. For instance, the introduction of different substituents onto the pyridazine ring can modulate its absorption and emission spectra. researchgate.net The phenyl and amino groups in this compound are likely to influence its photophysical characteristics.

In the realm of electrochemistry, the ability of the pyridazine nucleus to participate in redox reactions is of interest. The electrochemical behavior of quinone derivatives, which share some structural similarities with pyridazines, has been linked to their biological activity. nih.govresearchgate.net The study of the electrochemical properties of this compound could therefore provide valuable information about its potential biological mechanisms of action and its suitability for electrochemical applications.

Table 2: Potential Photochemical and Electrochemical Applications

| Property | Potential Application | Rationale |

| Fluorescence | Bioimaging, Sensors | The pyridazine core, when appropriately functionalized, can exhibit fluorescence that may be sensitive to its environment. |

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | The compound could serve as an emissive layer or a host material in OLED devices. |

| Redox Activity | Redox-flow batteries, Electrochemical sensors | The pyridazine ring can undergo reversible oxidation and reduction, making it potentially useful in energy storage and sensing applications. |

Further investigation into the photochemical and electrochemical properties of this compound and its derivatives is warranted to unlock their potential in these advanced technological fields.

Challenges and Opportunities in Uncharted Research Domains for Pyridazine Diamine Compounds

Despite the promising outlook, the exploration of this compound and related pyridazine diamine compounds is not without its challenges. A significant hurdle is the current scarcity of dedicated research on this specific molecule. Much of the existing knowledge is inferred from studies on the broader class of pyridazine derivatives.

Challenges:

Limited Synthetic Methodologies: There is a need for the development of more diverse and efficient synthetic routes to access a wider range of this compound derivatives with varied substitution patterns.

Lack of Biological Data: Comprehensive studies on the biological activity of this compound across various disease models are lacking.

Understanding Structure-Activity Relationships (SAR): A systematic exploration of the SAR for this class of compounds is necessary to guide the rational design of more potent and selective analogs.

Opportunities:

Drug Discovery: The pyridazine scaffold is present in several approved drugs, highlighting the therapeutic potential of this heterocyclic system. wikipedia.orgnih.gov The unique substitution pattern of this compound makes it a compelling candidate for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Materials Science: The potential for interesting photophysical and electrochemical properties opens up avenues for the development of novel functional materials. researchgate.netacs.org

Agrochemicals: Pyridazine derivatives have also found applications as herbicides. wikipedia.org The biological activity of this compound could be explored in the context of developing new crop protection agents.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-N-phenylpyridazine-3,6-diamine, and what are their respective advantages?

- Methodological Answer : The synthesis of pyridazine-diamine derivatives typically involves cyclization reactions or nucleophilic substitution. For example, 1H-imidazo[4,5-c]pyridine-4,6-diamine analogs are synthesized via condensation of diaminopyridines with aldehydes or ketones under acidic conditions, followed by purification via column chromatography . Aromatic substituents (e.g., phenyl, chlorophenyl) are introduced using aryl amines, with yields optimized by controlling reaction temperature (60–100°C) and solvent polarity (e.g., ethanol or DMF). Catalysts like copper or palladium enhance iodination efficiency in halogenated analogs .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze proton environments near the pyridazine core. For example, NH₂ groups typically resonate at δ 5.5–6.5 ppm (¹H), while aromatic protons appear at δ 7.0–8.5 ppm. ¹³C signals for pyridazine carbons range from δ 140–160 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. For example, [M+H]⁺ peaks for pyridazine derivatives with phenyl substituents align with calculated molecular weights (e.g., C₁₃H₁₄N₄ requires m/z 242.12) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential dust formation or volatilization.

- Store in airtight containers at 2–8°C, away from oxidizers.

- Refer to Safety Data Sheets (SDS) for spill management and emergency procedures (e.g., EPA guidelines for halogenated compounds) .

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (40–60°C) reduce side reactions like over-alkylation.

- Catalyst Selection : Palladium catalysts improve regioselectivity in cross-coupling reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates precipitation of pure products .

Q. What are the key parameters for successful recrystallization of this compound?

- Methodological Answer :

- Solvent Pairing : Use ethanol/water or dichloromethane/hexane mixtures.

- Gradient Cooling : Slow cooling (1–2°C/min) minimizes inclusion of impurities.

- Purity Check : Monitor melting points (e.g., 180–220°C for pyridazine analogs) and compare with literature values .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-withdrawing substituents (e.g., -CF₃) lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., Toll-like receptors) to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data for this compound analogs across assay systems?

- Methodological Answer :

- Assay Standardization : Normalize data using positive controls (e.g., imiquimod for TLR7 studies) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to account for variability in cell lines (e.g., HEK293 vs. RAW264.7) or endotoxin contamination .

Q. How do substituents on the phenyl ring influence the structure-activity relationship (SAR) of this compound in Toll-like receptor modulation?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility but may reduce receptor binding affinity.

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase metabolic stability and potency (e.g., EC₅₀ values < 1 μM in TLR7 agonists) .

- Bulkier Substituents (e.g., -C₆H₅) : May sterically hinder interaction with hydrophobic binding pockets .

Q. What advanced crystallographic techniques are recommended for resolving ambiguous electron density in this compound complexes?

- Methodological Answer :

- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (< 1.0 Å).

- SHELXL Refinement : Use anisotropic displacement parameters and twin refinement for disordered regions .